molecular formula C5H6N6 B103314 6-Hydrazinopurine CAS No. 5404-86-4

6-Hydrazinopurine

Cat. No. B103314
CAS RN: 5404-86-4
M. Wt: 150.14 g/mol
InChI Key: IUEISQYNCXVHTJ-UHFFFAOYSA-N
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Description

6-Hydrazinopurine is a chemical compound that has been studied for its potential applications in various fields, including medicinal chemistry and organic synthesis. It is a derivative of purine, a fundamental component of nucleic acids, and has been modified to include a hydrazino group at the 6-position of the purine ring.

Synthesis Analysis

The synthesis of 6-Hydrazinopurine derivatives has been explored in several studies. For instance, the synthesis of 6-hydrazinopurine 2'-methyl ribonucleosides was reported as part of a study on hepatitis C virus inhibitors, where the compounds were synthesized and tested for their inhibitory activity against the virus . Another study described the regioselective synthesis of purine hydrazinylidene derivatives by reacting 2,6-dichloropurine with hydrazine hydrate, followed by condensation with dicarbonyl compounds . These methods highlight the versatility of 6-Hydrazinopurine as a building block for creating a variety of biologically active compounds.

Molecular Structure Analysis

The molecular structure of 6-Hydrazinopurine derivatives has been characterized using various analytical techniques. In one study, the crystal and molecular structures of a related compound, 6-methyl-3-nitro-2-(2-phenylhydrazinyl)pyridine, were determined by X-ray diffraction and quantum chemical DFT analysis . This study provided insights into the conformation of the hydrazo-bond and the overall geometry of the molecule, which is crucial for understanding the compound's reactivity and interaction with biological targets.

Chemical Reactions Analysis

6-Hydrazinopurine and its derivatives participate in a range of chemical reactions. For example, the synthesis of cyclic hydrazino α-carboxylic acids and their derivatives, which are common building blocks in pharmaceuticals, involves various synthetic methods such as [3+2] cycloadditions, cyclization of N-acyl hydrazonium ions, and ring-closing metathesis . These reactions are essential for constructing complex molecules with potential therapeutic applications.

Physical and Chemical Properties Analysis

The physical and chemical properties of 6-Hydrazinopurine derivatives are influenced by their molecular structure. The study on the vibrational spectra, crystal structure, and DFT calculations of 6-methyl-3-nitro-2-(2-phenylhydrazinyl)pyridine provided valuable information on the compound's properties, such as hydrogen bonding patterns and vibrational modes . These properties are important for predicting the stability and solubility of the compounds, which are critical parameters in drug design and development.

Scientific Research Applications

Hepatitis C Virus Inhibition

6-Hydrazinopurine 2'-methyl ribonucleosides have been synthesized and evaluated for their inhibitory activity against the hepatitis C virus (HCV). Although the initial nucleosides showed a lack of antiviral activity due to poor affinity for adenosine kinase, the synthesis of their 5'-monophosphate prodrugs significantly improved their anti-HCV activity, achieving more than a 1000-fold improvement compared to the parent nucleosides (Gunić et al., 2007).

Chemical Synthesis and Coordination Chemistry

6-Hydrazinopurine is implicated in various chemical synthesis processes and coordination chemistry applications:

  • It is potentially formed during the dideamination of 1-aminopurinium salts, playing a role in the deamination reactions where a ring-opening reaction (ANRORC mechanism) is involved (Jongejan et al., 2010).
  • HYNIC (6-Hydrazinonicotinic acid), a bifunctional technetium-binding ligand related to 6-Hydrazinopurine, is used to synthesize bioconjugates for radiolabeling with Tc-99m. The coordination chemistry of HYNIC analogues with technetium is of great interest due to its potential in improving bioconjugate synthesis for radiolabeling and imaging purposes (Meszaros et al., 2011).

RNA Sequencing and mRNA Lifetime Evaluation

6-Hydrazinopurine derivatives are used in innovative techniques like TUC‐seq DUAL for evaluating mRNA lifetime with precision. This approach employs modified nucleosides and conversion chemistry compatible with metabolic labeling of RNA, contributing to high-accuracy measurements of RNA decay (Gasser et al., 2020).

Drug Detection in Biological Fluids

6-Hydrazinopurine derivatives, specifically AHMT (4-amino-3-hydrazino-5-mercapto-1,2,4,-triazole), have been used to develop nanocrystalline coordination polymers (NCCPs) for the electrochemical detection of biologically active drugs like 6-mercaptopurine in urine and blood serum (Vinita et al., 2019).

Tumor Targeting and Diagnostic Imaging

The development of tumor-targeted theranostic agents utilizes 6-Hydrazinopurine derivatives. Bifunctional ligands based on 6-Hydrazinopurine are used to create well-defined complexes with radioactive isotopes of technetium and rhenium for tumor imaging and potential radiotherapy (North et al., 2017).

Safety And Hazards

6-Hydrazinopurine should be handled in a well-ventilated place with suitable protective clothing. Contact with skin and eyes should be avoided. In case of ingestion or inhalation, medical attention should be sought immediately .

Future Directions

6-Hydrazinopurine has been identified as a potent inhibitor of the hepatitis C virus, indicating potential future directions in antiviral research .

properties

IUPAC Name

7H-purin-6-ylhydrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6N6/c6-11-5-3-4(8-1-7-3)9-2-10-5/h1-2H,6H2,(H2,7,8,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUEISQYNCXVHTJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC2=C(N1)C(=NC=N2)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6N6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90202374
Record name Purine, 6-hydrazino-
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

150.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Hydrazinopurine

CAS RN

5404-86-4
Record name 6-Hydrazinyl-9H-purine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5404-86-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Hydrazino-purine
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Record name 6-Hydrazinopurine
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Record name Purine, 6-hydrazino-
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-HYDRAZINO-PURINE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
160
Citations
A Giner‐Sorolla - Journal of Heterocyclic Chemistry, 1970 - Wiley Online Library
… - and 6-hydrazinopurine derivatives. Reaction of 6-chloropurine (4) (1) with sodium azide led to 7H-tetrazolo[5,1 -i]purine (4) in low yield (Scheme I); nitrosation of 6-hydrazinopurine (5) (…
Number of citations: 20 onlinelibrary.wiley.com
E Gunic, S Chow, F Rong, K Ramasamy… - Bioorganic & medicinal …, 2007 - Elsevier
… Our group recently published 2 several series of 6-hydrazinopurine 2′-methyl nucleosides, but these compounds suffered from poor chemical stability and/or poor selectivity index. We …
Number of citations: 34 www.sciencedirect.com
JA Montgomery, LB Holum - Journal of the American Chemical …, 1957 - ACS Publications
… method of preparation of 6-hydrazinopurine. Therefore, the preparation of 6-hydrazinopurine via 6… 92% yield of pure 6-hydrazinopurine, showing that indeed the chlorine atom is more …
Number of citations: 73 pubs.acs.org
A Giner-Sorolla, A Bendich - Journal of the American Chemical …, 1958 - ACS Publications
… The oxidation of 6-hydrazinopurine with ferric chloride led to a new … lower than those resulting from the action of nitrous acid on 6-hydrazinopurine.16 Because of the leukotoxic activity …
Number of citations: 86 pubs.acs.org
LJS Knutsen, J Lau, MJ Sheardown… - Bioorganic & Medicinal …, 1993 - Elsevier
The synthesis and SAR of a series of novel derivatives of N-aminoadenosine is described, along with their in vitro effects in biochemical assays. The rat brain A 1 adenosine receptor …
Number of citations: 21 www.sciencedirect.com
A Giner-Sorolla, JT Segarra… - Journal of Medicinal …, 1978 - ACS Publications
… )-6hydrazinopurine (24), which upon reaction with ferric chloride gave 8-(4'-thiazolyl)-6-chloropurine (25). The latter was transformed with hydrazine back to the 6hydrazinopurine …
Number of citations: 8 pubs.acs.org
A Giner-Sorolla, JH Burchenal - Journal of Medicinal Chemistry, 1971 - ACS Publications
… Reaction of I with hydrazine gave 2-fluoro-6-hydrazinopurine (XXI). Equimolar amounts of I and … When I was treated with cold ethanolic hydrazine 2fluoro-6-hydrazinopurine (XXI) was …
Number of citations: 14 pubs.acs.org
M SANEYOSHI, S NISHIMURA, M OKABE… - Journal of …, 1980 - jstage.jst.go.jp
… Direct replacement of 6-position of 3 with hydrazine hydrate in refluxing methylcellosolve gave 6—hydrazinopurine 2’-deoxyriboside (6). The compound 6 was reconverted to 2’—…
Number of citations: 13 www.jstage.jst.go.jp
JA Johnson Jr, HJ Thomas… - Journal of the American …, 1958 - ACS Publications
… The preparation of 6-hydrazinopurine riboside (VI) was accomplished by the method that Montgomery and Holum13 used for thesynthesis of 6hydrazinopurine: ie, treatment …
Number of citations: 98 pubs.acs.org
C Temple Jr, CL Kussner… - The Journal of Organic …, 1965 - ACS Publications
… Likewise, a solution of 6-hydrazinopurine (6) in aqueous sodiumhydroxide was oxidized to give purine (10), and the rate of reaction was increased by passing oxygen through the solu…
Number of citations: 35 pubs.acs.org

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